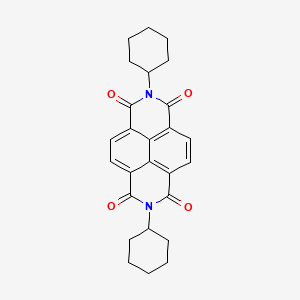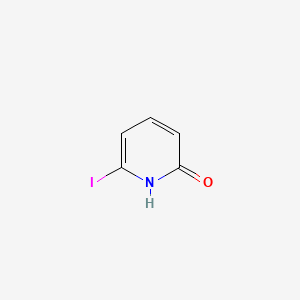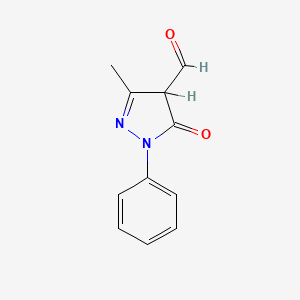![molecular formula C14H16O7S B3109560 Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate CAS No. 173776-65-3](/img/structure/B3109560.png)
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate
Descripción general
Descripción
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is an organic compound with the molecular formula C14H16O7S It is a derivative of malonic acid and features a methylsulfonyl group attached to a phenyl ring
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have shown good selectivity towards COX-2, an enzyme involved in inflammation .
Mode of Action
Related compounds have been found to inhibit cox-2, an enzyme that plays a crucial role in inflammation . By inhibiting this enzyme, these compounds can potentially reduce inflammation.
Biochemical Pathways
Related compounds have been found to inhibit the cox-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins . This suggests that Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate may also affect the arachidonic acid pathway, leading to a reduction in inflammation.
Pharmacokinetics
Related compounds like methylsulfonylmethane (msm) have been found to be absorbed into the blood and cross the blood-brain barrier
Result of Action
Related compounds have shown anti-inflammatory activity by inhibiting the cox-2 enzyme . This suggests that this compound may also have anti-inflammatory effects.
Análisis Bioquímico
Biochemical Properties
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate, due to its structural features, could potentially interact with various enzymes and proteins. The methylsulfonyl group might be involved in hydrogen bonding with amino acid residues in proteins, influencing their structure and function . The phenyl ring could participate in π-π interactions with aromatic amino acids, further stabilizing these interactions .
Cellular Effects
The effects of this compound on cells would depend on its specific interactions with cellular components. It might influence cell signaling pathways, gene expression, and cellular metabolism, potentially acting as a modulator of enzyme activity or a regulator of gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical properties and cellular targets. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. Factors such as the compound’s stability, degradation rate, and long-term effects on cellular function would be important considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with dosage. Lower doses might elicit subtle biochemical and cellular effects, while higher doses could potentially cause more pronounced changes or even toxic effects .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. Its interactions with enzymes and cofactors could influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its physicochemical properties and interactions with transport proteins. It might be localized to specific cellular compartments or broadly distributed throughout the cell .
Subcellular Localization
The subcellular localization of this compound would depend on its specific interactions with cellular components. It might be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate and 4-(methylsulfonyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between dimethyl malonate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Dimethyl malonate: A simpler derivative of malonic acid without the methylsulfonyl group.
4-(Methylsulfonyl)benzaldehyde: A precursor in the synthesis of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate.
Propiedades
IUPAC Name |
dimethyl 2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7S/c1-20-13(16)11(14(17)21-2)8-12(15)9-4-6-10(7-5-9)22(3,18)19/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQROFYLPCTTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

